

Technical Guide: Sourcing & Utilization of 5-(Cyclopropylmethoxy)picolinaldehyde

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Compound of Interest

Compound Name:	5-(Cyclopropylmethoxy)picolinaldehyde
CAS No.:	1502637-39-9
Cat. No.:	B1470523

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Executive Summary

5-(Cyclopropylmethoxy)picolinaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of S1P1 receptor agonists (e.g., Ceralifimod/ONO-4641 analogs). Its structural core—a pyridine ring substituted with a formyl group at C2 and a cyclopropylmethoxy ether at C5—imparts specific pharmacokinetic properties, including improved metabolic stability compared to linear alkoxy chains.

Currently, this compound is classified as a Tier 2 Building Block, meaning it is not a commodity chemical but is available from specialized fine chemical suppliers. For late-stage drug development, custom synthesis is often required to meet GMP standards, as catalog purity typically ranges from 95-97%.

Chemical Profile & Critical Quality Attributes (CQAs)

Attribute	Specification
Chemical Name	5-(Cyclopropylmethoxy)pyridine-2-carboxaldehyde
CAS Number	1502637-39-9
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
Appearance	Pale yellow to light brown solid (or viscous oil)
Solubility	Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Impurity A	5-Hydroxy-2-picolinaldehyde (Hydrolysis product)
Key Impurity B	5-(Cyclopropylmethoxy)picolinic acid (Over-oxidation product)

Supply Chain Landscape

Procurement strategies must differentiate between Discovery Phase (speed/availability) and Development Phase (purity/scalability).

Tier 1: Catalog Suppliers (Discovery Scale: mg to g)

These suppliers typically hold stock or have validated rapid-synthesis routes.

- Sigma-Aldrich (Merck): Listed as a building block (Product Ref: BL3H9998F6DE). High reliability for reference standards.
- Matrix Fine Chemicals: Specializes in cyclopropyl-pyridine derivatives. Good for early gram-scale batches.
- AA Blocks: Offers structural analogs (e.g., 6-chloro derivatives) and likely synthesizes the target on demand.

Tier 2: Custom Manufacturing (Process Scale: kg)

For multigram to kilogram requirements, direct engagement with custom synthesis houses is recommended due to the instability of the aldehyde group during long-term storage.

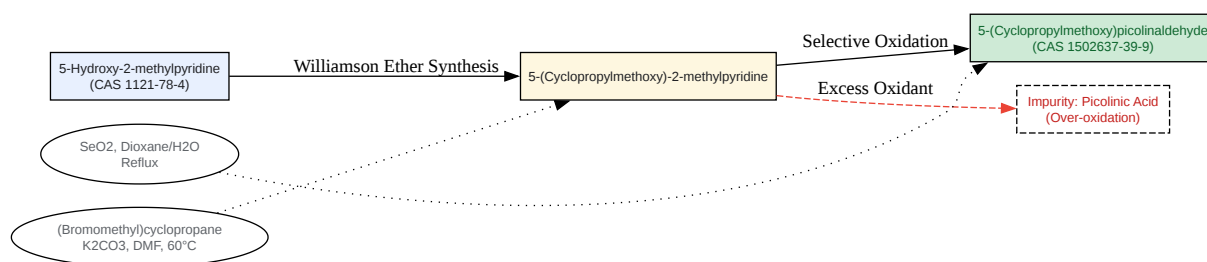
- Vibrant Pharma: Specializes in pyridine chemistry; capable of scaling the oxidation of 2-methylpyridines.
- SGT Life Sciences: Experienced in picolinaldehyde manufacturing; suitable for bulk intermediate sourcing.

Synthesis & Manufacturing Logic

The industrial synthesis of **5-(Cyclopropylmethoxy)picolinaldehyde** does not typically start from the expensive 5-bromo-2-formylpyridine. Instead, it follows a cost-effective Alkylation-Oxidation sequence starting from 5-Hydroxy-2-methylpyridine.

Mechanistic Pathway[1]

- Alkylation: Nucleophilic substitution of (bromomethyl)cyclopropane by the phenoxide-like anion of 5-hydroxy-2-methylpyridine.
- Oxidation: Selective oxidation of the activated methyl group at the C2 position to an aldehyde. Selenium dioxide (SeO_2) is the classical reagent, though industrial processes may favor the Boekelheide reaction (N-oxide rearrangement) to avoid toxic selenium waste.



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Figure 1: Industrial synthesis pathway for **5-(Cyclopropylmethoxy)picolinaldehyde**.

Experimental Protocols

Disclaimer: Protocols must be validated in a controlled laboratory environment. Safety precautions for handling selenium compounds (if used) are mandatory.

Step 1: Synthesis of 5-(Cyclopropylmethoxy)-2-methylpyridine

Rationale: The 5-hydroxy group is alkylated first to prevent interference during the oxidation step.

- Reagents: 5-Hydroxy-2-methylpyridine (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (2.0 eq), DMF (10 vol).
- Procedure:
 - Charge 5-Hydroxy-2-methylpyridine and K_2CO_3 into DMF under N_2 atmosphere.
 - Heat to $60^\circ C$ and add (Bromomethyl)cyclopropane dropwise over 30 mins.
 - Stir at $60-70^\circ C$ for 4-6 hours (Monitor by TLC/LCMS).
 - Workup: Cool to RT, dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over Na_2SO_4 , and concentrate.
 - Purification: Silica gel chromatography (Hexane/EtOAc) to yield the ether intermediate.

Step 2: Oxidation to 5-(Cyclopropylmethoxy)picolinaldehyde

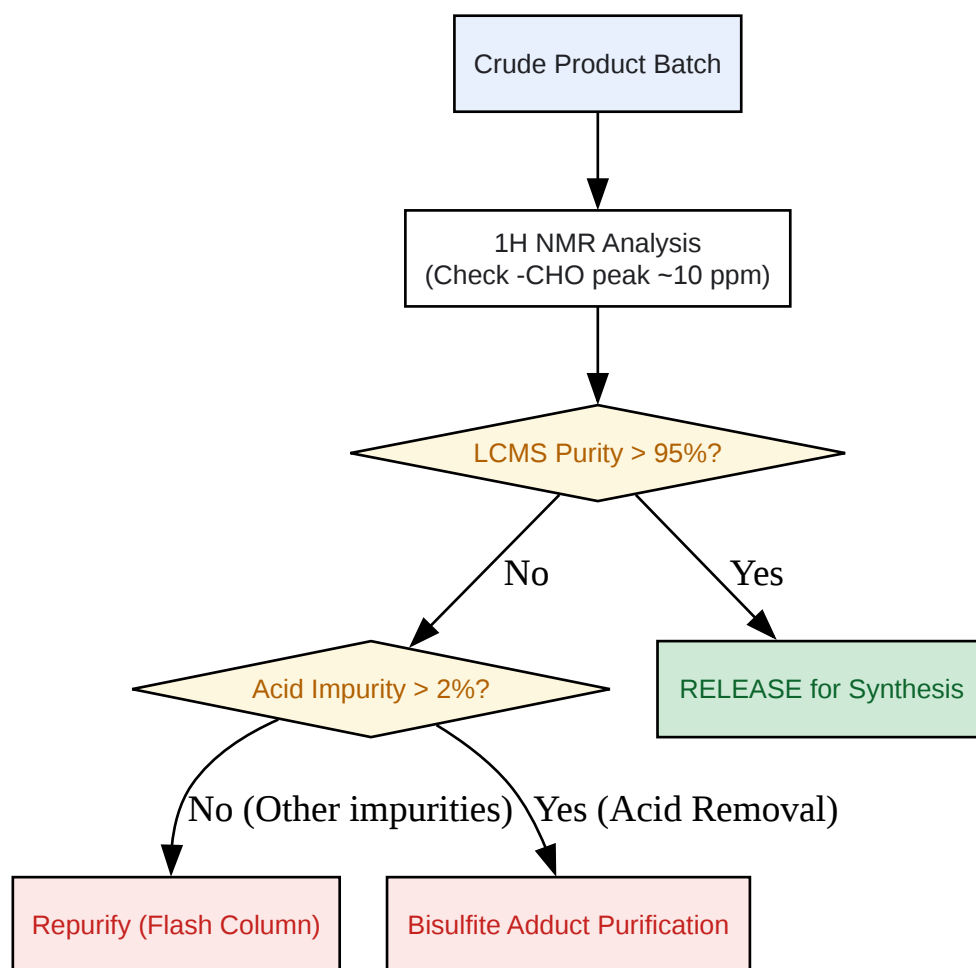
Rationale: Selective oxidation of the benzylic-like methyl group on the pyridine ring.

- Reagents: 5-(Cyclopropylmethoxy)-2-methylpyridine (1.0 eq), Selenium Dioxide (1.1 eq), 1,4-Dioxane (10 vol), Water (1 vol).

- Procedure:
 - Dissolve the intermediate in Dioxane/Water mixture.
 - Add SeO_2 in one portion.
 - Reflux (100°C) for 2-4 hours. Critical: Do not over-reflux to prevent oxidation to the carboxylic acid.
 - Filtration: Filter hot through Celite to remove black Selenium metal.
 - Workup: Concentrate filtrate, neutralize with saturated NaHCO_3 , extract with DCM.
 - Isolation: The aldehyde is often unstable on silica; rapid filtration or crystallization is preferred. Store under inert gas at -20°C .

Quality Control Decision Tree

Ensuring the integrity of the aldehyde functionality is the primary challenge, as it is prone to oxidation (to acid) and dimerization.



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Figure 2: Quality Control workflow for batch release.

References

- Matrix Fine Chemicals. 5-Cyclopropylpyridine-2-carbaldehyde and derivatives. [[Link](#)]
- National Institutes of Health (NIH). Pyridine-containing heterocycles in US FDA approved drugs (S1P1 Modulator Context). [[Link](#)]
- Google Patents.
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